6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid is a chemical compound classified under the chromene family, characterized by its unique structure and functional groups. It is identified by the CAS Number 1216182-91-0 and has a molecular formula of C14H14O4, with a molecular weight of 246.26 g/mol. This compound exhibits potential applications in various scientific fields due to its structural properties.
The synthesis of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid can be achieved through several methods. A common approach involves the reaction of substituted chromenes with carboxylic acids or their derivatives under acidic or basic conditions.
The synthesis may involve multiple steps, including:
The molecular structure of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid features a chromene backbone with a tert-butyl group at the 6-position and a carboxylic acid at the 3-position.
CC(C)(C)C1=CC=CC2=C1C(=O)C(=C(C2=O)C(=O)O)The structure exhibits aromatic characteristics typical of chromenes, contributing to its stability and reactivity.
6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid can participate in various chemical reactions, including:
The reactivity can be influenced by the presence of electron-donating or withdrawing groups on the aromatic system, which alters the electron density and affects reaction pathways.
The mechanism of action for 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid involves its interactions at the molecular level, particularly how it binds to biological targets or participates in chemical transformations.
The physical and chemical properties of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid are essential for understanding its behavior in various environments.
6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid has several scientific applications:
This compound's unique structure and reactivity position it as a valuable entity in both academic research and industrial applications, paving the way for further exploration and utilization in various fields of chemistry and material science.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7